

# Comparative Efficacy of Solriamfetol and Other Pharmacological Agents in the Management of Asthenia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Bisorcic |           |
| Cat. No.:            | B1617332 | Get Quote |

Asthenia, characterized by a debilitating lack of energy and strength, presents a significant therapeutic challenge. While management often involves addressing underlying conditions, several pharmacological agents are utilized to alleviate symptoms. This guide provides a comparative analysis of Solriamfetol, a relatively novel agent, against established treatments such as Modafinil, Methylphenidate, and Amantadine for the management of asthenia and fatigue-related symptoms.

## **Quantitative Efficacy Data**

The following table summarizes the quantitative data from key clinical trials evaluating the efficacy of these agents. The primary outcomes in these studies are typically measured by standardized fatigue scales.



| Drug                | Condition<br>Studied                                          | Key<br>Efficacy<br>Outcome                                          | Dosage                                | Study<br>Duration      | Result vs.<br>Placebo                                                            | Reference |
|---------------------|---------------------------------------------------------------|---------------------------------------------------------------------|---------------------------------------|------------------------|----------------------------------------------------------------------------------|-----------|
| Solriamfeto<br>I    | Myalgic Encephalo myelitis/Ch ronic Fatigue Syndrome (ME/CFS) | Fatigue Symptom Inventory (FSI) Severity Score                      | 75 mg<br>titrated to<br>150<br>mg/day | 8 weeks                | Significant improveme nt at Week 8 (p = 0.039)                                   | [1][2]    |
| Solriamfeto<br>I    | Multiple Sclerosis (MS) related Fatigue & Sleepiness          | Modified Fatigue Impact Scale (MFIS)                                | 75 mg<br>titrated to<br>150<br>mg/day | 4 weeks<br>(crossover) | Ongoing<br>trial<br>(NCT0617<br>0970)                                            | [3][4]    |
| Modafinil           | Multiple<br>Sclerosis<br>(MS)                                 | Fatigue Severity Scale (FSS) & Modified Fatigue Impact Scale (MFIS) | 200-400<br>mg/day                     | Not<br>specified       | Mixed results; some studies show benefit, others find no strong evidence. [5][6] | [5][6]    |
| Methylphe<br>nidate | Chronic<br>Fatigue<br>Syndrome<br>(CFS)                       | Checklist Individual Strength (CIS) & Visual Analogue Scale (VAS)   | 2 x 10<br>mg/day                      | 4 weeks<br>(crossover) | Significant improveme nt in fatigue and concentrati on scores (p < .0001)        | [7]       |



| Methylphe<br>nidate | Advanced<br>Cancer            | Not<br>specified                 | Individually<br>titrated<br>doses | 6 weeks          | Not<br>superior to<br>placebo for<br>fatigue<br>relief.[8][9]  | [8][9]   |
|---------------------|-------------------------------|----------------------------------|-----------------------------------|------------------|----------------------------------------------------------------|----------|
| Amantadin<br>e      | Multiple<br>Sclerosis<br>(MS) | Subjective<br>fatigue<br>ratings | Not<br>specified                  | Not<br>specified | Produces moderate improveme nt in subjective fatigue.[10] [11] | [10][11] |

#### **Mechanism of Action**

The therapeutic effects of these agents are rooted in their distinct neuropharmacological profiles, primarily involving the modulation of key neurotransmitter systems involved in wakefulness, arousal, and motivation.

Solriamfetol acts as a dopamine and norepinephrine reuptake inhibitor (DNRI).[12][13] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.[14][15]





Click to download full resolution via product page

Caption: Mechanism of Action of Solriamfetol.

Methylphenidate shares a similar mechanism with Solriamfetol, acting as a dopamine and norepinephrine reuptake inhibitor.[8] This action leads to increased levels of these neurotransmitters, primarily in the prefrontal cortex, which is associated with its stimulant effects.[8]

Modafinil's mechanism is not fully elucidated but is thought to selectively activate the hypothalamus, a brain region critical for regulating sleep-wake cycles.[6] It has complex actions on various neurotransmitter systems but is distinct from traditional amphetamine-like stimulants.[5]

Amantadine's mechanism in treating fatigue is unclear.[10][11] It is known as an antiviral agent and is also used in Parkinson's disease.[11] Its effects on fatigue may be related to increasing dopamine release and enhancing the brain's response to norepinephrine.[16]

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for key studies cited in this guide.



#### Solriamfetol for ME/CFS (NCT04622293)

- Study Design: A Phase 4, 8-week, single-center, randomized, double-blind, placebocontrolled trial.[1][17]
- Participants: 38 adult patients (18-65 years) diagnosed with ME/CFS according to the 2015
   Institute of Medicine criteria.[1][17]
- Intervention: Participants were randomized to receive either Solriamfetol or a placebo. The initial dose of Solriamfetol was 75 mg daily, which could be titrated up to 150 mg as needed. [1][2]
- Primary Outcome Measure: The primary outcome was the change in the Fatigue Symptom Inventory (FSI) score at weeks 6 and 8.[1][2]
- Secondary Outcome Measure: The Behavioral Rating Inventory of Executive Function for Adults (BRIEF-A) was used to assess cognitive symptoms.[1][2]





Click to download full resolution via product page

Caption: Solriamfetol ME/CFS Trial Workflow.

Methylphenidate for Chronic Fatigue Syndrome

- Study Design: A double-blind, randomized, placebo-controlled crossover study.[7]
- Participants: 60 patients who met the 1994 Centers for Disease Control criteria for chronic fatigue syndrome and had concentration difficulties.[7]
- Intervention: Patients were randomly assigned to one of two treatment sequences: 4 weeks
  of methylphenidate (2 x 10 mg/day) followed by 4 weeks of placebo, or the reverse
  sequence.[7]



 Outcome Measures: Fatigue and concentration were assessed using the Checklist Individual Strength (CIS) and a Visual Analogue Scale (VAS).[7]

#### Conclusion

Solriamfetol demonstrates promise in improving fatigue symptoms in patients with ME/CFS, with a well-defined mechanism of action centered on dopamine and norepinephrine reuptake inhibition.[1][2] Its efficacy appears to be significant after 8 weeks of treatment.[1] In comparison, established treatments show variable efficacy. Methylphenidate has shown positive results in chronic fatigue syndrome but was not superior to placebo for cancer-related fatigue.[7][8][9] The evidence for Modafinil and Amantadine in treating fatigue, particularly in MS, is mixed, with some studies indicating moderate subjective improvement.[5][6][10] Further large-scale, long-term comparative studies are warranted to more definitively establish the relative efficacy and safety profiles of these agents in the management of asthenia across different patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Solriamfetol improves daily fatigue symptoms in adults with myalgic encephalomyelitis/chronic fatigue syndrome after 8 weeks of treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trial Report Solriamfetol improves daily fatigue symptoms in adults with [ME/CFS] after 8
  weeks of treatment, 2025, Young et al | Science for ME [s4me.info]
- 3. nationalmssociety.org [nationalmssociety.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. jnnp.bmj.com [jnnp.bmj.com]
- 6. Modafinil (Provigil) | MS Trust [mstrust.org.uk]
- 7. Does methylphenidate reduce the symptoms of chronic fatigue syndrome? PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Amantadine: Multiple Sclerosis-Related Fatigue PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amantadine (Symmetrel) | MS Trust [mstrust.org.uk]
- 12. What is the mechanism of Solriamfetol Hydrochloride? [synapse.patsnap.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Solriamfetol Wikipedia [en.wikipedia.org]
- 15. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness PMC [pmc.ncbi.nlm.nih.gov]
- 16. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 17. A Trial of Solriamfetol in the Treatment of Myalgic Encephalomyelitis/Chronic Fatigue Syndrome | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [Comparative Efficacy of Solriamfetol and Other Pharmacological Agents in the Management of Asthenia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1617332#efficacy-of-bisorcic-compared-to-other-treatments-for-asthenia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com